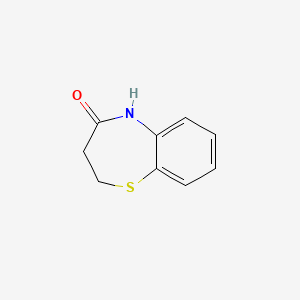

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201619 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-43-6 | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53454-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one physical and chemical properties

An In-depth Technical Guide to 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the core heterocyclic compound, this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the fundamental characteristics of the unsubstituted parent compound, offering a foundation for further research and development of its derivatives.

Chemical Identity and Physical Properties

This compound is a bicyclic heterocyclic compound containing a benzene ring fused to a seven-membered thiazepine ring. The core structure is foundational to a class of pharmacologically significant molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53454-43-6 | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Appearance | Crystalline Powder | [2] |

Synthesis and Spectroscopic Analysis

The synthesis of the this compound core and its derivatives is a subject of significant interest in organic chemistry.

General Synthesis Method

A common and effective method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones involves the condensation reaction between 2-aminothiophenol and α,β-unsaturated acids or their derivatives.[4]

Experimental Protocol: General Synthesis of 2-substituted 2,3-dihydro[5][6]benzothiazepin-4(5H)-ones

-

Reactants: A mixture of o-aminothiophenol and an appropriate acrylic or cinnamic acid.

-

Procedure:

-

An intimate mixture of o-aminothiophenol and the corresponding α,β-unsaturated acid is heated at 170°C with stirring for 6 hours.

-

After heating, the residue is triturated with ethanol at 5°C.

-

The resulting crystals are collected.

-

Recrystallization from a suitable solvent, such as acetonitrile, is performed to yield the purified 2,3-dihydro[5][6]benzothiazepin-4(5H)-one derivative.

-

-

Yields: This method has been reported to produce yields in the range of 66-78%.

Diagram 1: General Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

Spectroscopic Data

The structural confirmation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is typically achieved through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds, usually recorded as KBr pellets, are crucial for identifying key functional groups. For the broader class of phenothiazines, which share some structural similarities, characteristic N-H stretching frequencies are observed, which can be influenced by intermolecular hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are instrumental in elucidating the detailed structure of the benzothiazepine ring system and the positioning of any substituents.[7]

-

Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Note: While general references to the use of these techniques for substituted derivatives are available, specific spectral data for the unsubstituted this compound were not found in the search results.

Biological Activity and Potential Signaling Pathways

The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Table 2: Reported Biological Activities of 1,5-Benzothiazepine Derivatives

| Biological Activity | Description | Key Derivatives/Targets | References |

| Cardiovascular Effects | Primarily act as calcium channel blockers, leading to vasodilation. | Diltiazem, Clentiazem | |

| Anticancer Activity | Some derivatives have shown cytotoxic effects against various cancer cell lines. | Halogenated phenyl substituted derivatives | [8] |

| Tyrosinase Inhibition | Certain derivatives have been identified as potent inhibitors of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. | 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives | [8] |

| α-Glucosidase Inhibition | A series of derivatives have demonstrated inhibitory potential against α-glucosidase, indicating possible antidiabetic applications. | Various substituted 2,3-dihydro-1,5-benzothiazepines | [4] |

| Other Activities | The class has also been explored for anti-inflammatory, anti-HIV, analgesic, and anticonvulsant properties. | Various derivatives | [8] |

While the biological activities of numerous substituted derivatives have been investigated, there is a lack of specific data on the biological effects of the unsubstituted this compound. The known mechanisms of action for this class of compounds are diverse and dependent on the specific substitutions on the core ring structure. For instance, the cardiovascular effects of diltiazem are attributed to its interaction with L-type voltage-gated Ca²⁺ channels.[7]

Diagram 2: Potential Areas of Biological Investigation

Conclusion

This compound represents a vital scaffold in the development of new therapeutic agents. While a significant body of research exists for its substituted derivatives, particularly in the cardiovascular field, the fundamental physical and biological properties of the unsubstituted parent compound remain less characterized. This technical guide consolidates the available information and highlights the need for further investigation into the specific characteristics of the core molecule. Such research will undoubtedly provide a more robust foundation for the rational design and synthesis of novel and more effective 1,5-benzothiazepine-based drugs for a variety of therapeutic applications.

References

- 1. This compound 95% | CAS: 53454-43-6 | AChemBlock [achemblock.com]

- 2. Benzothiazepines | Fisher Scientific [fishersci.com]

- 3. (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one CAS#: 42399-49-5 [m.chemicalbook.com]

- 4. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives.

An In-depth Technical Guide to the Biological Activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a seven-membered thiazepine ring, is notably present in clinically significant drugs such as Diltiazem and Clentiazem, which are primarily used for their cardiovascular effects as calcium channel blockers.[2] The structural versatility of this core allows for substitutions at various positions, leading to a wide spectrum of biological activities. This has spurred extensive research into synthesizing and evaluating novel derivatives for various therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) treatments.[3] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes and relationships.

Anticancer Activity

Derivatives of 2,3-dihydro-1,5-benzothiazepine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative activities of various derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound Series/Derivative Description | Cell Line | Assay | Result (IC₅₀) | Reference |

| Halogenated phenyl substitution at position 2 | Hep G-2 (Liver Cancer) | Cytotoxicity Assay | 3.29 ± 0.15 µM | [5][6] |

| Halogenated phenyl substitution at position 2 | DU-145 (Prostate Cancer) | Cytotoxicity Assay | 15.42 ± 0.16 to 41.34 ± 0.12 µM | [5][6] |

| 2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20) | HT-29 (Colon Cancer) | MTT Assay | Promising activity | [4] |

| 2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20) | MCF-7 (Breast Cancer) | MTT Assay | Promising activity | [4] |

| 2-Aryl-4-(4-isobutylphenyl) derivative (BT20) | HT-29, MCF-7, DU-145 | MTT Assay | More active than methotrexate | [4] |

Signaling Pathway: EGFR Inhibition

Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as inhibitors of EGFR tyrosine kinase, a key enzyme in cancer cell proliferation and survival.[4] The binding of these derivatives to the kinase domain prevents downstream signaling.

Caption: EGFR signaling pathway inhibited by benzothiazepine derivatives.

Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for 1,5-benzothiazepine derivatives against various strains of bacteria and fungi.[7] The nature and position of substituents on the phenyl rings have a significant effect on the potency of these compounds.[7]

Data Presentation: Antibacterial and Antifungal Screening

| Compound Series/Derivative Description | Organism | Assay | Result | Reference |

| Oxadiazole-integrated derivatives | Staphylococcus aureus | Cup Plate Method | Zone of Inhibition: 12-19 mm | [8][9] |

| Oxadiazole-integrated derivatives | Pseudomonas aeruginosa | Cup Plate Method | Zone of Inhibition: 10-16 mm | [8][9] |

| Oxadiazole-integrated derivatives | Aspergillus niger | Cup Plate Method | Zone of Inhibition: 11-18 mm | [9] |

| Oxadiazole-integrated derivatives | Fusarium poa | Cup Plate Method | Zone of Inhibition: 10-17 mm | [9] |

| Fluorinated isobutyl chalcone derivative (32) | Staphylococcus aureus | MIC | 0.4 µg/mL | |

| Fluorinated isobutyl chalcone derivative (32) | Candida albicans | MIC | 1.6 µg/mL | |

| Derivative (33) | Aspergillus niger | MIC | 0.8 µg/mL | |

| Derivative (33) | Candida tropicalis | MIC | 1.6 µg/mL |

Cardiovascular Activity

The most well-established therapeutic application of 1,5-benzothiazepines is in the management of cardiovascular diseases. Diltiazem, a cornerstone of this class, functions as a calcium channel blocker, leading to vasodilation and antihypertensive effects.[9] Research has expanded to other derivatives with varied cardiovascular profiles, including antiplatelet and selective vasodilator actions.[10][11][12]

Data Presentation: Cardiovascular Effects

| Compound/Derivative | Activity | Model | Key Finding | Reference |

| Diltiazem | Calcium Channel Blocker | Clinical Use | Antihypertensive, Antianginal | [9] |

| 8-substituted Diltiazem derivatives | Antihypertensive | Spontaneously Hypertensive Rats | 8-benzyl and phenoxy derivatives showed potent, long-lasting action | [10] |

| CRD-401 (d-cis-isomer) | Coronary Vasodilator | Anesthetized Dogs | Potent increase in coronary blood flow without increasing oxygen consumption | [13] |

| TA-993 (l-cis-isomer) | Antiplatelet Aggregation | Human/Dog/Rodent Platelets | Potent inhibitor of aggregation induced by collagen, ADP, etc.[12][14] | [11] |

| TA-993 (l-cis-isomer) | Vasodilator | Anesthetized Dogs | Selective increase in carotid, brachial, and femoral blood flows | [11] |

Central Nervous System (CNS) Activity

Certain 1,5-benzothiazepine derivatives can cross the blood-brain barrier and exert effects on the CNS.[3] Clinically used drugs like Thiazesim and Quetiapine belong to this class and are used as psychotropic agents. Other derivatives have been screened for activities such as anticonvulsant and general CNS depression.[8]

Data Presentation: CNS Effects

| Compound/Derivative | Activity | Model | Key Finding | Reference |

| Oxadiazole-integrated derivatives | Anticonvulsant | Maximal Electroshock (Rats) | Compounds showed protection from induced convulsions | [8] |

| 2,4-substituted derivatives | CNS Depressant | Animal models | Significant CNS depressant activity compared to thiopental sodium |

Enzyme Inhibition

Beyond common therapeutic targets, 1,5-benzothiazepine derivatives have been investigated as inhibitors of specific enzymes, demonstrating their potential in treating metabolic disorders and conditions related to pigmentation.

Data Presentation: Enzyme Inhibitory Activity

| Compound Series/Derivative | Target Enzyme | Result (IC₅₀ / Kᵢ) | Reference |

| 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepines | Mushroom Tyrosinase | IC₅₀ range: 1.21 to 70.65 µM | [15] |

| Compound 2 (Tyrosinase inhibitor) | Mushroom Tyrosinase | Kᵢ = 1.01 µM (Mixed-type inhibitor) | [15] |

| Substituted 2,3-dihydro-1,5-benzothiazepines | α-Glucosidase | IC₅₀ range: 2.62 ± 0.16 to 10.11 ± 0.32 µM | [1][16] |

Experimental Protocols

General Experimental Workflow

The discovery pipeline for novel 2,3-dihydro-1,5-benzothiazepine derivatives typically follows a structured workflow from chemical synthesis to biological validation and optimization.

Caption: General workflow for synthesis and evaluation of derivatives.

Protocol 1: In Vitro Anticancer MTT Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel benzothiazepine derivatives.[4]

-

Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized benzothiazepine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Cup Plate Method

This method is a standard agar diffusion technique for assessing antimicrobial activity.[9]

-

Media Preparation: Sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and poured into sterile petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, A. niger).

-

Cup Creation: Sterile cups or wells (typically 6-8 mm in diameter) are created in the solidified agar using a sterile borer.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMF at a defined concentration (e.g., 100 µg/mL), is added to each cup.

-

Controls: A standard antibiotic (e.g., Chloramphenicol for bacteria, Griseofulvin for fungi) and the solvent (DMF) are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the cup where microbial growth is prevented) is measured in millimeters.

Structure-Activity Relationship (SAR)

The biological activity of 2,3-dihydro-1,5-benzothiazepine derivatives is highly dependent on the nature and position of substituents. SAR studies provide crucial insights for designing more potent and selective compounds.

References

- 1. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and antihypertensive activity of 3-acetoxy-2,3-dihydro-5-[2- (dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem) derivatives having substituents at the 8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular effect of a new 1,5-benzothiazepine derivative TA-993 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory effects of TA-993, a new 1,5-benzothiazepine derivative, on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives. The document delves into the primary pharmacological target, associated signaling pathways, and other potential biological activities. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for relevant assays are provided to facilitate reproducibility and further investigation.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for the this compound scaffold, most notably exemplified by its derivative diltiazem, is the blockade of voltage-gated L-type calcium channels (Cav1.x).[1] These channels are crucial for the influx of calcium ions (Ca²⁺) into cardiac and vascular smooth muscle cells, which triggers muscle contraction.[2][3] By inhibiting this influx, these compounds induce relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2]

In cardiac tissue, the blockade of L-type calcium channels leads to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).[4] This is achieved by slowing the conduction of electrical activity within the heart, particularly at the sinoatrial and atrioventricular nodes.[4] The combined effects of vasodilation and reduced cardiac workload contribute to the antihypertensive and antianginal properties of this class of compounds.[5]

The binding site for benzothiazepines on the α1 subunit of the L-type calcium channel is distinct from that of other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines.[6][7] This allosteric interaction modulates the channel's function, leading to a state-dependent blockade.[8]

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize key findings, including inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: L-type Calcium Channel Blocking Activity

| Compound | Assay Type | Cell/Tissue Type | IC50 / Ki | Reference |

| Diltiazem | Electrophysiology | α1C channels | 60 µM (IC50) | [8] |

| Diltiazem | Electrophysiology | Cone photoreceptors | 4.9 µM (IC50, high affinity) | [9] |

| Diltiazem | Electrophysiology | Cone photoreceptors | 100.4 µM (IC50, low affinity) | [9] |

| Pyrrolo[2,1-d][4]benzothiazepine derivative (Compound 3) | Radioligand Binding ([³H]nitrendipine displacement) | Rat cortex homogenate | 0.13 nM (IC50) | [10] |

Table 2: Anticancer Activity

| Compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2c (halogenated phenyl substitution) | Hep G-2 (Liver Cancer) | MTT Assay | 3.29 ± 0.15 | |

| 2f (halogenated phenyl substitution) | Hep G-2 (Liver Cancer) | MTT Assay | 4.38 ± 0.11 | |

| 2j (halogenated phenyl substitution) | Hep G-2 (Liver Cancer) | MTT Assay | 4.77 ± 0.21 | |

| 2j (halogenated phenyl substitution) | DU-145 (Prostate Cancer) | MTT Assay | 15.42 ± 0.16 |

Table 3: Antimicrobial Activity

| Compound Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| BT-25 (dihydroxy-methyl-phenyl moiety) | Bacillus subtilis | MIC Method | 64 | [11] |

| BT-25 (dihydroxy-methyl-phenyl moiety) | Staphylococcus aureus | MIC Method | 64 | [11] |

| BT-25 (dihydroxy-methyl-phenyl moiety) | Escherichia coli | MIC Method | 64 | [11] |

| BT-25 (dihydroxy-methyl-phenyl moiety) | Pseudomonas aeruginosa | MIC Method | 64 | [11] |

| BT-33 (fluorophenyl moiety) | Aspergillus niger | MIC Method | 16 | [11] |

| BT-33 (fluorophenyl moiety) | Candida tropicalis | MIC Method | 16 | [11] |

| BT6 (fluorinated) | Escherichia coli | MIC Method | 0.8 | [12] |

| BT6 (fluorinated) | Other tested strains | MIC Method | 0.4 | [12] |

Table 4: Other Receptor Binding Activities

| Compound Derivative | Receptor | Assay | Ki (nM) | Reference |

| Compound 50 | Bradykinin B2 Receptor | In vitro binding | 13 ± 2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Channels

This protocol is used to measure the inhibitory effect of this compound derivatives on L-type calcium channel currents.

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK 293 cells transfected with the α1C subunit) on glass coverslips 24-48 hours prior to the experiment.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels to isolate the Ca²⁺ channel current (ICa).

-

Pipette Preparation: Fill a glass micropipette with an appropriate internal solution.

-

Patching and Recording:

-

Approach a target cell with the micropipette while applying positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (Giga-ohm) seal.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode.

-

-

Data Acquisition:

-

Compensate for pipette and whole-cell capacitance.

-

Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps).

-

Record a stable baseline current in the control external solution.

-

Perfuse the cell with the test compound at increasing concentrations to determine the IC50.

-

Perform a washout with the control solution to assess the reversibility of the block.

-

-

Data Analysis: Measure the peak inward current at each voltage step before and after the application of the test compound. Plot the concentration-response curve to calculate the IC50 value.[13]

Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the L-type calcium channel.

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer. Determine the protein concentration.[14]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]nitrendipine), and various concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15]

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: For competition assays, calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[14]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic (anticancer) effects of the compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

-

Compound Dilution: Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Other Potential Biological Activities

While the primary mechanism of action is calcium channel blockade, derivatives of the this compound scaffold have been reported to exhibit a range of other biological activities, suggesting a polypharmacological potential. These include:

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver and prostate cancer. The mechanism is thought to involve the induction of apoptosis.

-

Antimicrobial Activity: Various substituted benzothiazepines have shown inhibitory activity against both bacterial and fungal strains.[11][12]

-

Bradykinin B2 Receptor Antagonism: A derivative of the core structure has been shown to bind to the bradykinin B2 receptor with high affinity.

-

CNS Depressant Activity: Some 1,5-benzothiazepine derivatives have been explored for their effects on the central nervous system.[18]

-

Anti-ulcer and Anticonvulsant Activities: Specific derivatives have been reported to possess anti-ulcer and anticonvulsant properties in preclinical models.

These diverse activities highlight the versatility of the 1,5-benzothiazepine scaffold as a privileged structure in medicinal chemistry, warranting further investigation into their mechanisms of action for various therapeutic applications.

References

- 1. Diltiazem hydrochloride | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one CAS#: 42399-49-5 [m.chemicalbook.com]

- 4. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoaffinity labeling of the purified skeletal muscle calcium antagonist receptor by a novel benzothiazepine, [3H]azidobutyryl diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiovascular characterization of pyrrolo[2,1-d][1,5]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journaljpri.com [journaljpri.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the core chemical scaffold, 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one. This compound is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its application in drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Note: Specific experimental data for the parent compound this compound were not explicitly found in the provided search results. The tables are structured to be populated as this data becomes available.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible and accurate characterization of this compound. While specific protocols for the parent compound were not detailed in the search results, the following are generalized methodologies based on the analysis of related benzothiazepine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Set the spectral width to an appropriate range (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the potassium bromide (KBr) pellet method. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent pellet. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine), C-N, and C-S bonds.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire the mass spectrum, which provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Biological Activity

Derivatives of the 2,3-dihydro-1,5-benzothiazepine scaffold have been reported to exhibit a wide range of biological activities. These activities are often attributed to their interaction with specific biological targets and signaling pathways. For instance, various substituted benzothiazepines have been investigated as anticancer agents, potentially acting on pathways like the EGFR tyrosine kinase signaling cascade.[3] Other derivatives have shown potential as tyrosinase inhibitors, which could be relevant for dermatological applications.[4][5] The core structure serves as a versatile pharmacophore, and its derivatives have been explored for various therapeutic applications. However, specific signaling pathways directly modulated by the unsubstituted this compound are not extensively documented in the provided search results. Further research is required to elucidate its specific biological targets and mechanisms of action.

The following diagram illustrates a generalized logical relationship for the investigation of the biological activity of this class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,5-Benzothiazepine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-benzothiazepine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This seven-membered ring, fused to a benzene ring and containing nitrogen and sulfur atoms at positions 1 and 5 respectively, serves as the core structure for a variety of therapeutic agents.[1][2] Notably, diltiazem and clentiazem are clinically used cardiovascular drugs for their calcium channel blocking activity.[1][2][3] Furthermore, derivatives such as thiazesim, clothiapine, and quetiapine have found applications in treating central nervous system (CNS) disorders.[1][2][3] The broad spectrum of biological activities also includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making it a versatile pharmacophore for drug discovery and development.[1][4] This technical guide provides a comprehensive overview of the medicinal chemistry of 1,5-benzothiazepine derivatives, focusing on their synthesis, pharmacological activities with quantitative data, detailed experimental protocols, and key signaling pathways.

Synthesis of the 1,5-Benzothiazepine Core

The most common and versatile method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine scaffold involves the condensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and 2-aminothiophenol. This reaction proceeds via a Michael addition of the thiol group to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration.

Below is a generalized experimental protocol for this synthesis.

Experimental Protocol: General Synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines

Materials:

-

Substituted chalcone

-

2-aminothiophenol

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in ethanol.

-

Addition of Reactants: To this solution, add 2-aminothiophenol (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.

-

Characterization: Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

A visual representation of the general synthesis workflow is provided below.

References

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Technical Guide to its Function as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one serves as the core scaffold for a class of pharmacologically significant molecules known as benzothiazepines. These compounds are recognized for their activity as calcium channel blockers, a critical function in the management of various cardiovascular disorders. Diltiazem, a prominent derivative of this scaffold, is widely used clinically for the treatment of hypertension, angina pectoris, and certain arrhythmias.[1][2][3] This technical guide provides an in-depth exploration of the this compound core, its mechanism of action as a calcium channel blocker, relevant pharmacological data from key derivatives, and detailed experimental protocols for its characterization.

Mechanism of Action: L-Type Calcium Channel Blockade

The primary therapeutic action of this compound derivatives is the blockade of L-type voltage-gated calcium channels (LTCCs).[4][5] These channels are crucial for regulating calcium ion (Ca2+) influx into cardiac and vascular smooth muscle cells.[5][6] By inhibiting this influx, these compounds elicit a range of physiological effects that are beneficial in cardiovascular disease.

In vascular smooth muscle, the reduction in intracellular calcium leads to muscle relaxation (vasodilation), which in turn decreases systemic vascular resistance and lowers arterial blood pressure.[7] In the heart, the blockade of L-type calcium channels reduces the force of contraction (negative inotropy), slows the heart rate (negative chronotropy), and decreases the speed of electrical conduction within the heart (negative dromotropy).[3][7] These cardiac effects collectively reduce the workload on the heart and myocardial oxygen demand, which is particularly beneficial in treating angina.[7]

Signaling Pathways

The influx of calcium through L-type calcium channels initiates a cascade of intracellular signaling events. By blocking this initial trigger, this compound and its derivatives can modulate these pathways. One significant pathway involves Calmodulin (CaM), a calcium-binding protein. Upon binding Ca2+, CaM can activate the Ras/mitogen-activated protein kinase (MAPK) pathway, which transmits signals to the nucleus to regulate gene expression.[8][9] This can influence the activation of transcription factors such as CREB (cAMP response element-binding protein) and MEF-2 (myocyte enhancer factor-2), which are involved in neuronal plasticity and survival.[8][10]

Pharmacological Data

| Derivative | Assay | IC50/Ki | Reference |

| 2,5-Dihydro-4-methyl-2-(2-nitrophenyl)-l,5-benzothiazepine-3-carboxylic acid methyl ester | Potassium-depolarized rabbit aorta | IC50 = 0.3 µM | [11] |

| 2,5-Dihydro-5-[(dimethylamino)ethyl]-4-methyl-2-(3-nitrophenyl)-l,5-benzothiazepine-3-carboxylic acid methyl ester | Radioligand binding ([3H]diltiazem) | Affinity = 505 ± 106 nM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium channel blocking activity of this compound and its derivatives.

Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

A common synthetic route involves the reaction of o-aminothiophenol with chalcones (α,β-unsaturated ketones) under acidic or basic conditions.[13] Another established method is the nucleophilic addition of β-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization.[14][15]

Example Protocol (Chalcone Route): [13]

-

Chalcone Synthesis: Synthesize the desired chalcone by Claisen-Schmidt condensation of an appropriate substituted benzaldehyde with a substituted acetophenone in the presence of an acid or base catalyst.

-

Cyclization: Reflux a mixture of the synthesized chalcone and o-aminothiophenol in a suitable solvent (e.g., ethanol) with a catalytic amount of an acid (e.g., acetic acid) or a base.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Aortic Ring Relaxation Assay

This assay assesses the vasorelaxant effect of the test compound on isolated arterial tissue.[16][17][18]

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of approximately 1-2 mm in width.[16]

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes. Induce a sustained contraction by adding a contractile agent such as potassium chloride (KCl) or phenylephrine.

-

Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine. Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Cell-Based Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to the test compound.[19][20][21][22]

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel) in a multi-well plate and grow to a confluent monolayer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specified time at 37°C.[19]

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound.

-

Depolarization and Fluorescence Measurement: Use a fluorescence microplate reader to measure baseline fluorescence. Induce calcium influx by adding a depolarizing agent (e.g., KCl).[19] Continuously record the fluorescence intensity before and after depolarization.

-

Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the inhibitory effect of the test compound by comparing the fluorescence signal in treated wells to that of control wells. Determine the IC50 value from the concentration-response curve.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand that specifically binds to the channel.[23][24][25]

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from a tissue source rich in L-type calcium channels (e.g., rat cortical or cardiac tissue).

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]nitrendipine or [3H]diltiazem) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a cornerstone in the development of L-type calcium channel blockers. Understanding the mechanism of action, pharmacological properties of its derivatives, and the experimental methodologies for their evaluation is crucial for researchers in the field of drug discovery and development. This technical guide provides a comprehensive overview to support further research and innovation in this important therapeutic area.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diltiazem - Wikipedia [en.wikipedia.org]

- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csl.johnshopkins.edu [csl.johnshopkins.edu]

- 10. jneurosci.org [jneurosci.org]

- 11. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Nitroglycerin-induced aortic relaxation mediated by calcium-activated potassium channel is markedly diminished in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. brieflands.com [brieflands.com]

- 24. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Studies on annelated 1,4-benzothiazines and 1,5-benzothiazepines. VII. Synthesis and inhibition of benzodiazepine receptor binding of some 4,5-dihydro-tetrazolo[5,1-d]-1,5-benzothiazepines and 5-phenyl-s-triazolo[3,4-d]-1,5-benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one as a Potent α-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives as promising candidates for α-glucosidase inhibition, a key therapeutic target in the management of type 2 diabetes mellitus. This document outlines the synthesis, in vitro and in vivo inhibitory activities, kinetic analysis, and the underlying mechanism of action.

Introduction: The Role of α-Glucosidase Inhibition in Diabetes Management

Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels.[1] A primary strategy in managing type 2 diabetes is to control postprandial hyperglycemia, the spike in blood sugar after a meal.[2][3] α-Glucosidase, a key enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By inhibiting this enzyme, the rate of carbohydrate digestion is slowed, leading to a more gradual absorption of glucose into the bloodstream and a reduction in postprandial blood glucose levels.[4][5]

The 2,3-dihydro-1,5-benzothiazepine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[2] Recent studies have highlighted the potential of derivatives of this scaffold as potent α-glucosidase inhibitors, often exhibiting greater efficacy than the standard drug, acarbose.[2][6]

Quantitative Data: Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives

A series of 2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The results, summarized below, demonstrate that these compounds exhibit potent inhibition, with many derivatives showing significantly lower IC50 values compared to the standard drug, acarbose.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives. [2][6][7]

| Compound ID | Substitution Pattern | IC50 (µM) ± SEM |

| 1B | Unsubstituted | 8.45 ± 0.25 |

| 2B | 4-OH | 2.62 ± 0.16 |

| 3B | 4-Cl | 2.89 ± 0.18 |

| 4B | 2,4-diCl | 4.31 ± 0.21 |

| 5B | 3-NO2 | 5.17 ± 0.24 |

| 6B | 4-NO2 | 3.63 ± 0.28 |

| 7B | 4-F | 3.96 ± 0.29 |

| 8B | 3-Br | 6.78 ± 0.31 |

| 9B | 2-Cl | 7.12 ± 0.33 |

| 10B | 2-OH | 9.54 ± 0.35 |

| 11B | 4-CH3 | 10.11 ± 0.32 |

| 12B | 4-OCH3 | 4.11 ± 0.22 |

| 13B | 3,4-diOCH3 | 4.52 ± 0.26 |

| 14B | 3,4,5-triOCH3 | 4.87 ± 0.28 |

| Acarbose | Standard Drug | 37.38 ± 1.37 |

SEM: Standard Error of the Mean

Table 2: Kinetic Parameters of the Most Active 2,3-Dihydro-1,5-benzothiazepine Derivatives. [2][6][7]

| Compound ID | Inhibition Type | Ki (µM) |

| 2B | Competitive | 2.58 |

| 3B | Competitive | 2.81 |

Experimental Protocols

General Synthesis of 2,3-Dihydro-1,5-benzothiazepine-4(5H)-ones

A widely used and efficient method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine scaffold involves the reaction of o-aminothiophenol with chalcones.[2]

Materials:

-

o-aminothiophenol

-

Substituted chalcones

-

Hexafluoro-2-propanol (HFIP) as solvent

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A solution of the appropriate chalcone (1 mmol) in hexafluoro-2-propanol (5 mL) is prepared.

-

To this solution, o-aminothiophenol (1.1 mmol) is added.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the pure 2,3-dihydro-1,5-benzothiazepine-4(5H)-one derivative.

-

The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[8][9]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL)[9]

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1.25 mM)[9][10]

-

Sodium phosphate buffer (100 mM, pH 6.8)[9]

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Acarbose (as a positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose at various concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution (or buffer for the control) and 20 µL of the α-glucosidase enzyme solution.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies

To determine the mode of inhibition of the most potent compounds, kinetic studies are performed.

Procedure:

-

The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the absence and presence of different concentrations of the inhibitor.

-

The initial reaction velocities (V) are calculated from the rate of p-nitrophenol formation.[4]

-

Lineweaver-Burk plots (1/V versus 1/[S]) are constructed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[11] For competitive inhibition, the lines will intersect on the y-axis, while for non-competitive inhibition, they will intersect on the x-axis.

Visualizations: Pathways and Workflows

Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of α-glucosidase inhibitors in the small intestine.

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the typical workflow for the synthesis and evaluation of α-glucosidase inhibitors.

References

- 1. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach [mdpi.com]

- 2. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 11. researchgate.net [researchgate.net]

Anticancer Potential of Novel 1,5-Benzothiazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzothiazepine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Recently, novel derivatives of this heterocyclic system have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth overview of the core findings related to the anticancer potential of these compounds. It summarizes key quantitative data, details essential experimental protocols for their synthesis and evaluation, and visualizes the complex biological pathways and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel, effective, and selective therapeutic agents.[1] The 1,5-benzothiazepine core, a seven-membered heterocyclic ring fused to a benzene ring, has proven to be a versatile pharmacophore.[2] While established drugs like diltiazem utilize this scaffold for cardiovascular applications, recent research has unveiled the significant potential of newly synthesized 1,5-benzothiazepine derivatives as potent anticancer agents.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival. This guide will explore these mechanisms, present the data supporting their anticancer activity, and provide the technical information required to further investigate this promising class of molecules.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel 1,5-benzothiazepine derivatives has been evaluated against a diverse panel of human cancer cell lines. The following tables summarize the key quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which are critical metrics for assessing the potency of these compounds.

Table 1: Cytotoxicity of Novel 1,5-Benzothiazepine Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |

| BT20 | HT-29 | Colon Cancer | More active than methotrexate | [3] |

| MCF-7 | Breast Cancer | Data not specified | [3] | |

| DU-145 | Prostate Cancer | Data not specified | [3] | |

| Compound 2c | Hep G-2 | Liver Cancer | 3.29 ± 0.15 | [4] |

| DU-145 | Prostate Cancer | Good activity | [4] | |

| Compound 2j | DU-145 | Prostate Cancer | 15.42 ± 0.16 | [4] |

| Compound 4g | A549 | Lung Cancer | <10 µg/ml | |

| MCF-7 | Breast Cancer | <10 µg/ml | ||

| HEPG2 | Liver Cancer | <10 µg/ml | ||

| PC-3 | Prostate Cancer | <10 µg/ml | ||

| Compound 3 | NCI-H522 | Non-Small Cell Lung Cancer | 0.0223 | |

| Compound 5 | MDA-MB-468 | Breast Cancer | 0.0691 |

Table 2: EGFR Tyrosine Kinase Inhibition by 1,5-Benzothiazepine Derivatives

| Compound ID | Percentage Inhibition (%) | Reference |

| BT18 | 64.5 | [3] |

| BT19 | 57.3 | [3] |

| BT20 | 55.8 | [3] |

Table 3: Apoptosis Induction by Benzothiazole and Benzothiazepine Derivatives

| Compound | Cell Line | Apoptotic Cells (%) | Treatment Time (h) | Reference |

| BTD | Colorectal Cancer Cells | Significant increase | 48 | [1] |

| Compound Vd | HT-29 | 79.45 | Not specified | |

| Cisplatin (Control) | HT-29 | 65.28 | Not specified |

Signaling Pathways and Mechanisms of Action

Novel 1,5-benzothiazepine derivatives exert their anticancer effects by targeting key signaling pathways and cellular processes that are often dysregulated in cancer. Two of the most prominent mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of microtubule dynamics.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain 1,5-benzothiazepine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Some 1,5-benzothiazepine derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of anticancer drug discovery. This section provides methodologies for the synthesis of 1,5-benzothiazepine derivatives and key in vitro assays for evaluating their anticancer potential.

Synthesis of 1,5-Benzothiazepine Derivatives from Chalcones

A common and effective method for synthesizing 1,5-benzothiazepines involves the reaction of substituted chalcones with 2-aminothiophenol.

Materials:

-

Substituted chalcone

-

2-aminothiophenol

-

Polyethylene glycol-400 (PEG-400)

-

Bleaching clay

-

Ethanol

-

Round bottom flask

-

Magnetic stirrer with heating

-

TLC plates

-

Silica gel for column chromatography

Procedure:

-

A mixture of the substituted chalcone (1 mmol), 2-aminothiophenol (1.2 mmol), and bleaching clay (100 mg) in PEG-400 (5 mL) is taken in a round bottom flask.

-

The reaction mixture is stirred at 80-100°C for the appropriate time (monitored by TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

Cold ethanol is added to the reaction mixture, and the solid product is separated by filtration.

-

The crude product is washed with ethanol and dried.

-

The product is purified by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

-

The structure of the synthesized compound is confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

1,5-Benzothiazepine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,5-benzothiazepine derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

1,5-Benzothiazepine derivatives

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing EGFR, kinase buffer, and the 1,5-benzothiazepine derivative at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

-

Calculate the percentage of EGFR inhibition.

Tubulin Polymerization Assay

This assay measures the effect of the compounds on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer

-

GTP

-

1,5-Benzothiazepine derivatives

-

Microplate reader with temperature control

Procedure:

-

Reconstitute purified tubulin in the polymerization buffer.

-

In a 96-well plate, add the tubulin solution and the 1,5-benzothiazepine derivative at various concentrations.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compounds.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

1,5-Benzothiazepine derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cancer cells with the 1,5-benzothiazepine derivative for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental Workflow for Anticancer Drug Screening

The preclinical screening of novel anticancer compounds follows a logical and stepwise progression to identify promising candidates for further development.

Conclusion

Novel 1,5-benzothiazepine derivatives represent a highly promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their mechanisms of action, which include the inhibition of critical signaling pathways like the EGFR cascade and the disruption of fundamental cellular processes such as microtubule dynamics, underscore their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance the most promising candidates towards clinical development and, ultimately, to provide new hope for cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]

The 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals